2-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride
Description
Systematic IUPAC Nomenclature and Synonyms
The compound’s systematic IUPAC name is 2-amino-2-(3-bromophenyl)propan-1-ol hydrochloride . This name reflects its structural components:
- 2-amino : A primary amine group attached to the second carbon.
- 2-(3-bromophenyl) : A bromine-substituted phenyl group at the second carbon.
- propan-1-ol : A three-carbon chain with a hydroxyl group at the first carbon.
- hydrochloride : The compound exists as a salt formed by reaction with hydrochloric acid.
Synonyms include:
Molecular Formula and Structural Representation
The molecular formula for This compound is C₉H₁₃BrClNO . The parent compound (without hydrochloride) has the formula C₉H₁₂BrNO .
| Parameter | Value | Source |
|---|---|---|
| Parent Compound | C₉H₁₂BrNO | |
| Hydrochloride Salt | C₉H₁₃BrClNO | |
| Molecular Weight | 230.10 g/mol (parent) | |
| 266.56 g/mol (hydrochloride) |
Structural Representation :
- SMILES :
CC(CO)(C1=CC(=CC=C1)Br)N.Cl - InChI :
InChI=1S/C9H12BrNO.ClH/c1-9(11,6-12)7-3-2-4-8(10)5-7;/h2-5,12H,6,11H2,1H3;1H - InChIKey :
OOZYCGQDKCGBNU-UHFFFAOYSA-N
The structure comprises a central carbon atom bonded to an amino group, hydroxyl group, and a 3-bromophenyl substituent. The hydrochloride counterion dissociates in solution, yielding a protonated amine (NH₃⁺) and chloride (Cl⁻).
CAS Registry Number and Regulatory Identifiers
CAS Numbers :
Regulatory Identifiers :
Properties
IUPAC Name |
2-amino-2-(3-bromophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-9(11,6-12)7-3-2-4-8(10)5-7;/h2-5,12H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZYCGQDKCGBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride typically involves the reaction of 3-bromobenzaldehyde with nitromethane to form 3-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-amino-2-(3-bromophenyl)propan-1-ol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-amino-2-(3-bromophenyl)propan-1-one.
Reduction: Formation of 2-amino-2-(3-bromophenyl)propan-1-amine.
Substitution: Formation of 2-amino-2-(3-azidophenyl)propan-1-ol or 2-amino-2-(3-cyanophenyl)propan-1-ol.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Pharmaceutical Intermediate : The compound serves as an intermediate in the synthesis of drugs targeting neurological disorders. Its structure suggests potential interactions with neurotransmitter receptors, making it a candidate for developing treatments for conditions like depression and anxiety.
- Therapeutic Potential : Studies have indicated that it may function as a noncompetitive antagonist at nicotinic acetylcholine receptors, implicating its role in mood regulation.
2. Organic Synthesis
- Building Block for Complex Molecules : It is utilized in creating more complex organic compounds through various chemical reactions, including substitutions and reductions.
- Reagent in Chemical Reactions : The compound can be employed in different synthetic routes to produce derivatives with unique properties.
3. Biological Studies
- Enzyme Inhibition and Receptor Binding : The compound has been investigated for its ability to inhibit specific enzymes and modulate receptor activity, influencing various biochemical pathways.
- Antimicrobial Activity : Preliminary studies have shown broad-spectrum antimicrobial effects against bacteria and fungi, suggesting its potential as a lead compound for new antimicrobial agents.
Antidepressant Properties
Research has demonstrated that 2-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride exhibits significant effects in animal models for depression. It has shown higher potency compared to existing antidepressants, suggesting its potential as a therapeutic agent.
Antimicrobial Efficacy
In vitro assays have confirmed the compound's effectiveness against resistant bacterial strains such as Staphylococcus aureus. This broad-spectrum activity highlights its potential for developing new treatments for infections caused by multidrug-resistant pathogens.
Cytotoxic Effects
Preliminary evaluations indicate that this compound may induce cell death in cancer cell lines. Its structural features enhance reactivity with cellular targets, warranting further investigation into its cytotoxic mechanisms.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-bromophenyl)propan-1-ol
- 2-Amino-2-(3-chlorophenyl)propan-1-ol
- 2-Amino-2-(3-fluorophenyl)propan-1-ol
Uniqueness
2-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Biological Activity
2-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H12BrClN, with a molecular weight of approximately 230.102 g/mol. The presence of an amino group and a bromophenyl moiety contributes to its reactivity and interaction with biological systems. The compound typically exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is advantageous for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition/Activation : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions. Its amino group facilitates hydrogen bonding with enzyme active sites, while the bromophenyl group engages in hydrophobic interactions.
- Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, potentially modulating receptor activity and downstream signaling pathways.
Anticancer Activity
Research has shown that compounds structurally similar to this compound exhibit promising anticancer properties. For instance, studies have indicated that modifications in the phenyl ring can enhance anticancer efficacy against various cancer cell lines, such as A549 cells (lung cancer) and others .
| Compound | Cell Line | Viability Reduction (%) | Notes |
|---|---|---|---|
| 2-Amino-2-(3-bromophenyl)propan-1-ol | A549 | TBD | Potential for further research |
| 4-Bromophenyl derivative | A549 | 61% | Enhanced activity observed |
| 4-Dimethylamino phenyl derivative | A549 | TBD | Most potent activity noted |
Antimicrobial Activity
In addition to anticancer properties, this compound may also possess antimicrobial activity. Similar compounds have demonstrated effectiveness against multidrug-resistant strains of bacteria, particularly Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes .
Comparative Analysis with Similar Compounds
The unique structural characteristics of this compound differentiate it from other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-2-(4-bromophenyl)propan-1-ol | Bromine at para position | Moderate anticancer activity |
| 2-Amino-2-(3-chlorophenyl)propan-1-ol | Chlorine at meta position | Lower antimicrobial potency |
| 2-Amino-2-(3-fluorophenyl)propan-1-ol | Fluorine at meta position | Potential for varied biological effects |
The presence of the bromine atom at the meta position in the phenyl ring is crucial for the specific biological activities observed in this compound, making it a valuable candidate for further pharmacological exploration.
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of several derivatives of aminopropanol compounds, including those similar to this compound. Results indicated that modifications in the phenyl substituents significantly influenced cytotoxicity against cancer cell lines:
"Compounds bearing halogenated phenyl groups exhibited enhanced cytotoxicity compared to their non-halogenated counterparts" .
Research Findings on Enzyme Interaction
Studies exploring the interaction between this compound and specific enzymes have revealed that it can effectively inhibit certain enzyme activities involved in cellular metabolism. This inhibition can lead to altered cellular responses and potential therapeutic effects against diseases characterized by dysregulated enzyme activity.
Q & A
Q. What are the common synthetic routes for 2-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride, and how can instability during synthesis be mitigated?
Methodological Answer:
- Synthetic Routes :
- Halogenation and Amination : Start with 3-bromophenyl precursors (e.g., 3-bromophenylpropanone) and introduce the amino group via reductive amination or Gabriel synthesis. For example, highlights the use of potassium phthalimide for amino group introduction in structurally similar compounds .
- Hydrochloride Formation : React the free base with HCl gas or hydrochloric acid in anhydrous conditions to form the hydrochloride salt (as described in for analogous amino alcohols) .
- Mitigating Instability :
- Purification : Use column chromatography with silica gel and polar solvents (e.g., methanol/dichloromethane) to isolate the product before decomposition.
- Low-Temperature Storage : Store intermediates at –20°C to minimize degradation.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the amino group .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Compare H and C NMR spectra with structurally related compounds (e.g., ’s 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, which shares a bromophenyl-propanol backbone). Key peaks: aromatic protons (~7.0–7.5 ppm), hydroxyl (~5 ppm, broad), and amine protons (~2.5 ppm) .
- IR Spectroscopy : Confirm the presence of –NH (stretch ~3300 cm) and –OH (broad ~3200 cm) .
- Elemental Analysis : Match experimental C, H, N, and Br percentages with theoretical values (e.g., uses exact mass and molecular formula validation for bromophenyl derivatives) .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. For example, notes that hydrochloride salts of amino alcohols often crystallize efficiently in polar solvents .
- Ion-Exchange Chromatography : Separate charged species (e.g., unreacted amines or acids) using Dowex resin.
- HPLC with Polar Columns : Employ C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) for high-purity isolation, as suggested for similar compounds in .
Advanced Research Questions
Q. How does the bromine substituent on the phenyl ring influence the compound’s pharmacological activity compared to non-halogenated analogs?
Methodological Answer:
- Electronic Effects : The electron-withdrawing bromine group enhances binding to hydrophobic pockets in receptors (e.g., discusses fluorophenyl analogs interacting with cardiovascular targets). Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities .
- Metabolic Stability : Bromine reduces oxidative metabolism in vivo, as shown in for trifluoromethylphenyl derivatives. Validate via liver microsome assays .
- Case Study : Compare IC values of brominated vs. non-brominated analogs in receptor inhibition assays (e.g., β-adrenergic receptors) .
Q. How can stereochemical outcomes be controlled during the synthesis of enantiomerically pure this compound?
Methodological Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reductive amination (see for fluorophenyl analogs resolved via chiral chromatography) .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation of ketone intermediates.
- Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra with known standards, as demonstrated in for amino acid derivatives .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
Q. What advanced analytical techniques are recommended for studying degradation products of this compound under stress conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acid/Base Hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative Stress : Treat with 3% HO at room temperature.
- Analysis Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
